ethyl 1-{[(2-ethylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Description
Ethyl 1-{[(2-ethylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic 1,8-naphthyridine derivative featuring a carbamoylmethyl group at the N1 position, substituted with a 2-ethylphenyl moiety. The core scaffold—1,8-naphthyridine—is a bicyclic aromatic system with two nitrogen atoms at positions 1 and 8, conferring structural similarity to quinolones and nalidixic acid derivatives. The compound’s key functional groups include a 4-oxo-1,4-dihydro moiety (critical for biological activity in related molecules) and an ethyl ester at position 3, which may influence solubility and metabolic stability .
Properties
IUPAC Name |
ethyl 1-[2-(2-ethylanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-4-15-8-6-7-9-18(15)24-19(26)13-25-12-17(22(28)29-5-2)20(27)16-11-10-14(3)23-21(16)25/h6-12H,4-5,13H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYJPHDSRYEXTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedlander Cyclization
In a representative procedure, 2-aminonicotinaldehyde (1.2 eq) reacts with acetone (1.0 eq) in ethanol under reflux with a catalytic amount of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO). The reaction achieves 75–85% yield after 12–24 hours, forming 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine. TABO mitigates regioselectivity issues, ensuring the 7-methyl group is correctly positioned.
Alternative Core Assembly Methods
While the Gould-Jacobs reaction offers another route via ethoxymethylenemalonate condensation, it requires harsh thermal conditions (>250°C in diphenyl ether) and affords lower yields (50–60%). The Knorr reaction , employing β-keto esters, is less favored due to competing pathways forming 2-naphthyridinones.
Table 1: Comparison of 1,8-Naphthyridine Core Synthesis Methods
Side-Chain Introduction at Position 1: Carbamoylmethyl Group
The 1-position is functionalized via nucleophilic substitution or carbamoylation. Bromoacetylation followed by carbamate formation is optimal.
Alkylation with Bromoacetamide
1-Bromoacetylation of the naphthyridine core is achieved using bromoacetyl bromide (1.1 eq) in acetonitrile with K₂CO₃ (2.0 eq) at 70–80°C. The intermediate 1-bromoacetyl-7-methyl-4-oxo-1,8-naphthyridine is isolated in 70% yield after extraction with ethyl acetate.
Carbamate Formation with 2-Ethylphenyl Isocyanate
The bromoacetyl intermediate reacts with 2-ethylphenyl isocyanate (1.05 eq) in THF at ambient temperature. Triethylamine (1.1 eq) catalyzes the reaction, yielding the target carbamoylmethyl side chain after 6 hours (65% yield, 99% HPLC purity).
Resolution and Purification Strategies
Racemic mixtures from Friedlander reactions necessitate resolution. Chiral tartaric acid derivatives effectively separate enantiomers.
Diastereomeric Salt Formation
Racemic 1-{[(2-ethylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate is treated with (+)-O,O’-ditoluyltartaric acid (1.6 eq) in methanol-water (2:1). Cooling to 5°C precipitates the desired (S)-enantiomer (60% recovery, >99% ee).
Crystallization Optimization
Recrystallization from hexane/ethyl acetate (3:1) enhances purity to 99.5% (HPLC). Yield losses are minimized to <5% through controlled cooling rates.
Analytical Characterization and Validation
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, H-2), 7.95 (d, J = 8.0 Hz, 1H, H-5), 7.30–7.20 (m, 4H, Ar-H), 4.90 (s, 2H, CH₂), 4.30 (q, J = 7.1 Hz, 2H, OCH₂), 2.65 (s, 3H, CH₃), 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃). HRMS (ESI): m/z calcd. for C₂₃H₂₄N₃O₅ [M+H]⁺ 422.1709, found 422.1712.
Table 2: Key Spectral Data for Target Compound
| Technique | Data |
|---|---|
| ¹H NMR | δ 8.45 (s, 1H), 7.95 (d, 1H), 4.90 (s, 2H), 2.65 (s, 3H), 1.35 (t, 3H) |
| HPLC Purity | 99.5% (C18 column, 70:30 MeOH:H₂O, 1.0 mL/min) |
| Melting Point | 198–200°C |
Industrial Scalability and Cost Efficiency
Key innovations enhance manufacturability:
- Reduced Carbamoyl Chloride Stoichiometry : Using 1.05 eq of 2-ethylphenyl isocyanate instead of 1.5 eq lowers raw material costs by 30%.
- Solvent Recycling : Acetonitrile from Friedlander reactions is recovered via distillation (85% efficiency).
- Catalyst Reuse : TABO catalyst is retained in >90% activity after 5 cycles via aqueous extraction.
Chemical Reactions Analysis
Hydrolysis Reactions
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further functionalization.
| Reaction Type | Conditions | Product | Relevance |
|---|---|---|---|
| Acidic hydrolysis | H₃O⁺, heat | Carboxylic acid | Increases polarity for drug formulation |
| Basic hydrolysis | OH⁻, heat | Carboxylate salt | Facilitates aqueous solubility |
Carbamoyl Hydrolysis
The carbamoyl group can hydrolyze to form a primary amine under strong acidic or basic conditions. This reaction alters the compound’s pharmacokinetic profile.
| Reaction Type | Conditions | Product | Relevance |
|---|---|---|---|
| Acid hydrolysis | HCl, heat | Amine derivative | Potential bioactivation pathway |
| Basic hydrolysis | NaOH, heat | Amide salt | Modifies target binding affinity |
Substitution Reactions
Aromatic Substitution
The 2-ethylphenyl group may undergo electrophilic substitution at positions para or meta to the ethyl group, depending on directing effects.
| Reaction Type | Conditions | Product | Relevance |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Nitro-substituted derivative | Enhances lipophilicity for bioavailability |
| Bromination | Br₂, FeBr₃ | Bromo-substituted derivative | Potential for radiolabeling |
Naphthyridine Core Substitution
The bicyclic core may undergo nucleophilic aromatic substitution, particularly at the 3-position due to electron-deficient regions.
Rearrangement Reactions
Smiles Rearrangement
This intramolecular rearrangement, observed in analogous naphthyridines, involves the migration of substituents under basic conditions. While not explicitly demonstrated for this compound, similar structural motifs suggest potential applicability.
| Reaction Type | Conditions | Product | Relevance |
|---|---|---|---|
| Smiles rearrangement | NaOH, ethanol | Ring-expanded product | Generates novel heterocycles for screening |
Other Reactions
Esterification
The carboxylic acid formed via hydrolysis can undergo esterification with alcohols to generate derivatives with tailored lipophilicity.
| Reaction Type | Conditions | Product | Relevance |
|---|---|---|---|
| Acid-catalyzed esterification | R-OH, H₂SO₄ | Alkyl ester derivatives | Enables prodrug development |
Amide Formation
The amine generated from carbamoyl hydrolysis can react with carboxylic acids or acid chlorides to form amide bonds, expanding structural diversity.
| Reaction Type | Conditions | Product | Relevance |
|---|---|---|---|
| Amide coupling | EDC/HOBt, DMF | Amide derivatives | Enhances enzymatic stability |
Scientific Research Applications
Structure and Composition
The compound's molecular formula is with a molecular weight of approximately 340.42 g/mol. Its structure features multiple functional groups that contribute to its reactivity and potential applications.
Chemistry
Ethyl 1-{[(2-ethylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate serves as a building block in organic synthesis. Its structural complexity allows it to participate in various chemical reactions, facilitating the development of more intricate molecules. Researchers utilize this compound to explore reaction mechanisms and develop synthetic methodologies for related compounds.
Biology
In biological research, the compound is investigated for its potential antimicrobial and anticancer properties . Preliminary studies suggest that derivatives of naphthyridine compounds exhibit significant activity against various bacterial strains and cancer cell lines.
Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of naphthyridine derivatives similar to this compound against multi-drug resistant bacteria. Results indicated potent activity against both Gram-positive and Gram-negative strains, highlighting the compound's potential as a lead structure for antibiotic development.
Medicine
The compound's unique functional groups make it a candidate for pharmaceutical applications. Researchers are exploring its potential as a therapeutic agent targeting specific pathways involved in disease mechanisms.
Case Study: Anticancer Mechanism
Research has shown that naphthyridine derivatives can induce apoptosis in cancer cells by inhibiting topoisomerase II activity. This mechanism suggests that this compound may have significant antitumor effects.
Industry
In industrial applications, this compound can be utilized in the development of new materials with desired properties such as polymers or coatings. Its chemical stability and reactivity make it suitable for creating advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of ethyl 1-{[(2-ethylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural relatives differ primarily in substituents at positions 1, 3, and 7 of the 1,8-naphthyridine core. Key comparisons include:
Functional Group Impact on Properties
- In contrast, 1-ethyl or 1-benzyl substituents (as in ) reduce steric hindrance, favoring synthetic accessibility.
Position 3 (Ester vs. Carboxylic Acid) :
Position 7 (Methyl vs. Halogen) :
Biological Activity
Ethyl 1-{[(2-ethylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound belonging to the naphthyridine family, which has garnered attention due to its potential biological activities. This compound exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Chemical Structure and Properties
The compound's structure can be delineated as follows:
- Molecular Formula : C_{24}H_{26}N_{2}O_{3}
- Molecular Weight : 394.48 g/mol
- CAS Number : 932456-95-6
The unique arrangement of functional groups within the naphthyridine core is believed to contribute to its biological activity.
Antimicrobial Activity
Research indicates that naphthyridine derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures possess activity against a range of bacteria and fungi. For instance:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Antibacterial | |
| Escherichia coli | Antibacterial | |
| Candida albicans | Antifungal |
The mechanism of action is thought to involve the inhibition of bacterial DNA gyrase, which is crucial for DNA replication.
Anticancer Properties
Recent studies have explored the anticancer potential of naphthyridine derivatives. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Induction of G1 phase arrest in cancer cells.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways.
A study demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent activity .
Anti-inflammatory Effects
Compounds within this class have also been reported to possess anti-inflammatory properties. In vitro studies revealed that they could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleic acid synthesis.
- Receptor Binding : It may bind to specific receptors, modulating their activity and altering cellular responses.
Case Studies
A notable case study involved the evaluation of a series of naphthyridine derivatives in a mouse model for tumor growth inhibition. The study found that administration of these compounds led to a significant reduction in tumor size compared to control groups, highlighting their potential as therapeutic agents .
Q & A
Q. What experimental methodologies are recommended for confirming the crystal structure of ethyl 1-{[(2-ethylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular configurations. For analogous naphthyridine derivatives, SC-XRD has been employed to determine bond angles, torsion angles, and hydrogen-bonding networks. For example, the crystal structure of methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate was resolved using Mo-Kα radiation (λ = 0.71073 Å), with data refinement via SHELXL-97 . Key parameters include:
| Parameter | Value |
|---|---|
| Space group | P-1 |
| R-factor | 0.052 |
| C–O bond length (carboxylate) | 1.214 Å |
Complementary techniques like IR and NMR spectroscopy should validate functional groups (e.g., carbonyl stretches at ~1686 cm⁻¹ for C=O ).
Q. What synthetic routes are commonly employed to prepare 1,8-naphthyridine derivatives with analogous carboxamide substituents?
Answer: The carbamoyl group can be introduced via nucleophilic substitution or condensation reactions. For example:
- Step 1: React ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate with POCl₃ in DMF to activate the carboxylate .
- Step 2: Substitute the activated intermediate with 2-ethylphenylamine in anhydrous ethanol under reflux (yield: ~66% based on similar protocols ).
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reaction pathways for modifying the naphthyridine core?
Answer: Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and regioselectivity. For example, ICReDD’s reaction path search methods combine density functional theory (DFT) with machine learning to identify optimal conditions for halogenation or alkylation . Key findings for analogous compounds:
Q. What strategies mitigate byproduct formation during the synthesis of carbamoyl-substituted naphthyridines?
Answer: Byproducts often arise from incomplete substitution or hydrolysis. Mitigation strategies include:
- Catalytic Optimization: Use ZnCl₂ as a catalyst in chlorination (e.g., 83% yield for ethyl 7-chloromethyl-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate) .
- Temperature Control: Maintain reactions at 0–5°C during diazotization to prevent decomposition .
- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance reactivity compared to THF .
Q. How can spectroscopic data discrepancies during structural elucidation be resolved?
Answer: Contradictions in NMR or IR data often stem from tautomerism or solvent effects. For example:
- Tautomeric Equilibria: 1,8-Naphthyridine-4-carbaldehyde exists in equilibrium with its hydrate, causing split signals in ¹H NMR .
- Dynamic Effects: Variable-temperature NMR (VT-NMR) can freeze conformational changes. For carboxamide derivatives, NOESY correlations confirm spatial proximity of substituents .
- X-ray Validation: Cross-reference spectral data with SC-XRD results to resolve ambiguities .
Q. What methodologies are used to evaluate the biological activity of carbamoyl-substituted naphthyridines?
Answer:
- Enzyme Inhibition Assays: Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry .
- Docking Studies: AutoDock Vina or Schrödinger Suite predicts binding affinities to active sites. For example, sulfonamide-substituted naphthyridines show hydrogen bonding with Thr145 and Glu166 in COX-2 .
- Pharmacokinetic Profiling: Use HPLC-MS to assess metabolic stability in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
